Vanillin-d3 4-O-β-D-Glucoside
CAS No.:
Cat. No.: VC0209131
Molecular Formula: C₁₄H₁₅D₃O₈
Molecular Weight: 317.31
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₄H₁₅D₃O₈ |
|---|---|
| Molecular Weight | 317.31 |
Introduction
Chemical Structure and Properties
Molecular Characteristics
Vanillin-d3 4-O-β-D-Glucoside has a molecular formula of C14H15D3O8 and a molecular weight of 317.31 g/mol . The structure consists of a vanillin moiety (4-hydroxy-3-methoxybenzaldehyde) with three hydrogen atoms replaced by deuterium atoms, connected to a β-D-glucose molecule through a glycosidic bond at the 4-O position of the vanillin structure.
The compound can be visualized as having three distinct structural components:
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The vanillin core structure with its characteristic aldehyde and methoxy groups
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Three deuterium atoms strategically positioned to replace hydrogen (typically in the methoxy group)
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A β-D-glucose molecule attached via a glycosidic linkage
Analytical Characterization Methods
Nuclear Magnetic Resonance Spectroscopy
NMR spectroscopy serves as a primary method for structural confirmation and purity assessment of Vanillin-d3 4-O-β-D-Glucoside. As indicated in related research, NMR spectra are typically recorded on high-field instruments such as Brucker Avance 600 MHz spectrometers, using the residual signal of the deuterated solvent as an internal standard . For this compound, proton NMR would show characteristic signals for the aromatic protons, aldehyde proton, and sugar moiety protons, with notable absences where deuterium substitution has occurred.
Carbon-13 NMR provides complementary structural information, showing signals for all carbon atoms in the molecule, including those bearing deuterium atoms, though these may show different coupling patterns compared to protonated carbons.
Mass Spectrometry
Mass spectrometry is particularly valuable for confirming the deuterium incorporation in Vanillin-d3 4-O-β-D-Glucoside. The molecular ion would be expected at m/z 317.31, corresponding to the molecular weight of the compound. Fragmentation patterns provide additional structural confirmation, with characteristic fragments showing mass shifts of +3 Da compared to the non-deuterated analog where the deuterium-containing portions are involved.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) provides an effective method for purity assessment and quantitative analysis. Based on methodologies described for related compounds, HPLC analysis can be performed using gradient elution with water and acetonitrile, UV detection at 280 nm, and appropriate column selection . Typical conditions might include:
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Initial mobile phase: 90/10 (v/v) H2O/acetonitrile
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Gradient: Increasing to 60% acetonitrile over 30 minutes, then to 100% acetonitrile
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Flow rate: 0.7 mL/min
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Column: LiChroCART (250 × 4.6 mm, 5 μm particle size) or similar
Thin-layer chromatography (TLC) can also be employed for rapid analysis, with visualization possible under UV light at 254 and 365 nm or using a vanillin-sulfuric acid spray reagent .
Synthesis Approaches
Enzymatic Approaches
Enzymatic synthesis offers advantages of regioselectivity and stereoselectivity. Research on similar compounds has identified specific glycosyltransferases, including UGT72B1, UGT71C2, and UGT72E2 from Arabidopsis thaliana, that can catalyze the glycosylation of vanillin to form glucovanillin . Among these, UGT72B1 has demonstrated the highest catalytic efficiency.
By using deuterated vanillin (Vanillin-d3) as the substrate for enzymatic glycosylation, it should be possible to produce Vanillin-d3 4-O-β-D-Glucoside with high regio- and stereoselectivity. This approach could potentially provide a more efficient route to the target compound compared to chemical synthesis.
Applications in Research
Metabolic Tracing Studies
The deuterium labeling in Vanillin-d3 4-O-β-D-Glucoside allows researchers to track its metabolic fate in biological systems. When administered to an organism, the compound and its metabolites can be distinguished from endogenous compounds by mass spectrometry, enabling detailed mapping of metabolic pathways.
This application is particularly valuable for understanding:
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The enzymatic transformation of glycosylated vanillin compounds
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The tissue distribution and pharmacokinetics of vanillin derivatives
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The role of specific enzymes in vanillin metabolism
Enzyme Activity Studies
Research on related compounds has shown that glucosides of vanillin can be substrates for various glycoside hydrolases. For example, in Saccharomyces cerevisiae, endogenous glycoside hydrolases like those encoded by the EXG1 gene can hydrolyze glucovanillin . Vanillin-d3 4-O-β-D-Glucoside can serve as a tool to study these enzymatic reactions, with the deuterium labeling facilitating detection and quantification of reaction products.
Comparison with Related Compounds
To better understand the properties and applications of Vanillin-d3 4-O-β-D-Glucoside, it is valuable to compare it with structurally related compounds. The following table presents key characteristics of Vanillin-d3 4-O-β-D-Glucoside alongside those of related compounds:
This comparison highlights the various isotopically labeled derivatives available for different analytical and research applications. The choice of compound depends on the specific research objectives, with Vanillin-d3 4-O-β-D-Glucoside offering the unique combination of deuterium labeling and glucosidic modification.
Biological Activities
Enzymatic Interactions
The biological activities of Vanillin-d3 4-O-β-D-Glucoside are expected to closely parallel those of the non-deuterated compound, with minor differences due to the kinetic isotope effect. Research on the parent compound suggests it may function by inhibiting enzymes involved in lipid and carbohydrate metabolism .
In biological systems, vanillin glucosides are subject to enzymatic hydrolysis by glycoside hydrolases. Research on related compounds has identified specific hydrolases capable of cleaving the glycosidic bond. For example, in Saccharomyces cerevisiae, the exo-1,3-beta-glucanase encoded by the EXG1 gene has been shown to hydrolyze glucovanillin . Knockdown of this gene significantly reduces the hydrolysis of glucoside vanillin, demonstrating its importance in this metabolic process.
Metabolic Stability
Deuterium substitution can affect the metabolic stability of compounds due to the kinetic isotope effect. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, potentially making deuterated compounds more resistant to certain metabolic transformations. In the case of Vanillin-d3 4-O-β-D-Glucoside, this could result in altered pharmacokinetics compared to the non-deuterated analog, although specific studies would be needed to confirm this effect.
Analytical Methods Development
Chromatographic Method Development
The development of robust analytical methods for Vanillin-d3 4-O-β-D-Glucoside is crucial for its effective use as an analytical standard. HPLC methods typically employ gradient elution with water and acetonitrile, with UV detection at 280 nm . Method development considerations include:
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Selection of appropriate stationary phase (typically C18 or similar)
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Optimization of mobile phase composition and gradient profile
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Determination of optimal detection parameters
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Validation of method performance parameters (linearity, precision, accuracy, etc.)
Mass Spectrometric Method Development
Mass spectrometry provides a powerful tool for the specific detection and quantification of deuterated compounds. Method development for Vanillin-d3 4-O-β-D-Glucoside would typically focus on:
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Optimization of ionization parameters for maximum sensitivity
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Selection of appropriate mass transitions for selective detection
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Development of calibration methods using isotope dilution approaches
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Validation of method performance in complex matrices
Sample Preparation Techniques
Effective extraction and clean-up procedures are essential for accurate analysis of Vanillin-d3 4-O-β-D-Glucoside in complex matrices. Depending on the sample type, procedures might include:
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Solid-phase extraction (SPE) for selective isolation
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Liquid-liquid extraction with appropriate solvent systems
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Protein precipitation for biological samples
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Derivatization procedures if enhanced detection sensitivity is required
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